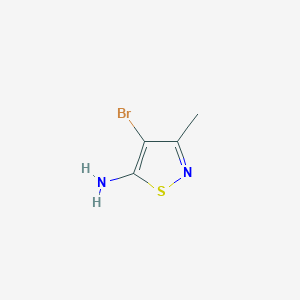

4-Bromo-3-methyl-isothiazol-5-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methyl-1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICJMPBBIYDDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590090 | |

| Record name | 4-Bromo-3-methyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85508-99-2 | |

| Record name | 4-Bromo-3-methyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methyl-1,2-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-Bromo-3-methyl-isothiazol-5-ylamine (CAS: 85508-99-2)

Disclaimer: Publicly available scientific literature and technical data for 4-Bromo-3-methyl-isothiazol-5-ylamine are exceedingly scarce. This guide summarizes the available physicochemical information and provides a general overview of the isothiazole chemical class based on existing research of related compounds. No specific experimental protocols, biological activity data, or established signaling pathways for this particular compound could be identified in the public domain.

Core Compound Properties

This compound is a substituted isothiazole, a class of heterocyclic compounds that have garnered interest in medicinal chemistry for their diverse biological activities.[1][2][3] The core structure consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom. The specific substitutions on this molecule are a bromine atom at the 4-position, a methyl group at the 3-position, and an amine group at the 5-position.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 85508-99-2 |

| Molecular Formula | C₄H₅BrN₂S |

| Molecular Weight | 193.06 g/mol |

| Melting Point | 102-106 °C |

| Boiling Point (Predicted) | 154.5 ± 40.0 °C at 760 mmHg |

| Density (Predicted) | 1.806 ± 0.06 g/cm³ |

| Appearance | Off-white to yellow solid |

| pKa (Predicted) | 6.37 ± 0.50 |

| Storage Conditions | 2-8°C |

Data compiled from chemical supplier databases. Predicted values have not been experimentally verified.

Synthesis and Chemical Reactivity (General Overview)

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the synthesis of substituted isothiazoles generally proceeds through the construction of the heterocyclic ring from acyclic precursors.[1] Common strategies involve the reaction of compounds containing a sulfur-carbon-carbon-carbon backbone with a nitrogen source or the cyclization of thioamides.[4]

The diagram below illustrates a generalized, conceptual workflow for the synthesis of a substituted isothiazole like the topic compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methyl-isothiazol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methyl-isothiazol-5-ylamine is a heterocyclic amine containing an isothiazole ring system. The isothiazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a general synthetic approach, and discusses its potential biological relevance based on the broader class of isothiazole compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Amino-4-bromo-3-methylisothiazole | [1][5] |

| CAS Number | 85508-99-2 | [1][5][6][7] |

| Molecular Formula | C₄H₅BrN₂S | [1][6][7] |

| Molecular Weight | 193.06 g/mol | [6] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [6] |

| Density | 1.806 g/cm³ | |

| Boiling Point | 154.5°C at 760 mmHg | |

| Flash Point | 47.2°C | |

| Storage | Store in a dark, inert atmosphere at 2-8°C | [7] |

Synthesis and Experimental Protocols

Generalized Synthesis Workflow

References

- 1. books.rsc.org [books.rsc.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry of Biologically Active Isothiazoles | Semantic Scholar [semanticscholar.org]

- 5. 5-Amino-4-bromo-3-methylisothiazole | CAS#:85508-99-2 | Chemsrc [chemsrc.com]

- 6. 85508-99-2 | 4-Bromo-3-methylisothiazol-5-amine - Moldb [moldb.com]

- 7. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Bromo-3-methyl-isothiazol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methyl-isothiazol-5-ylamine is a substituted isothiazole, a class of heterocyclic compounds of interest in medicinal chemistry and drug development due to their diverse biological activities. This guide provides a summary of the available information on its molecular structure and discusses the current limitations in our understanding of its specific conformational properties. While detailed experimental data on the three-dimensional structure of this specific molecule is not publicly available, this document outlines general methodologies for its synthesis and characterization, providing a framework for future research.

Molecular Identity

This compound is a small organic molecule with the chemical formula C₄H₅BrN₂S.[1] Its structure consists of a five-membered isothiazole ring, which is substituted with a bromine atom at the 4-position, a methyl group at the 3-position, and an amine group at the 5-position.

| Identifier | Value |

| Molecular Formula | C₄H₅BrN₂S |

| Molecular Weight | 193.06 g/mol [1] |

| CAS Number | 85508-99-2[1] |

| InChI Key | IICJMPBBIYDDKJ-UHFFFAOYSA-N |

Molecular Structure and Conformation

A comprehensive search of scientific databases reveals a lack of publicly available experimental data from techniques such as X-ray crystallography or high-resolution NMR spectroscopy that would definitively determine the precise bond lengths, bond angles, and dihedral angles of this compound. Such data is crucial for a detailed understanding of its three-dimensional conformation and potential interactions with biological targets.

Computational chemistry methods, such as Density Functional Theory (DFT), could provide valuable insights into the molecule's preferred conformation, electronic properties, and reactivity. However, no specific computational studies for this compound have been identified in the current literature.

Synthesis and Characterization

General Synthetic Approach for 5-Amino-3-methylisothiazoles

The synthesis of the 5-amino-3-methylisothiazole core often starts from β-iminothiobutyramide, which can be cyclized through oxidation. Subsequent halogenation at the 4-position can be achieved using a suitable halogenating agent.

A general workflow for the synthesis and characterization of such a compound is depicted below:

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

A representative, generalized protocol for the synthesis of a 4-halo-5-aminoisothiazole derivative, based on literature for similar compounds, would involve the following steps:

-

Synthesis of the Isothiazole Core: The precursor, 5-amino-3-methylisothiazole, can be synthesized by the oxidative cyclization of β-iminothiobutyramide using an oxidizing agent such as hydrogen peroxide or chloramine-T.[2] The reaction is typically carried out in an aqueous or alcoholic solvent.

-

Bromination: The 5-amino-3-methylisothiazole is then subjected to bromination. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent, such as a chlorinated solvent or acetic acid. The reaction conditions, including temperature and reaction time, would need to be optimized.

-

Work-up and Purification: Following the reaction, the mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired this compound.

-

Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Significance and Future Directions

Isothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological role of this compound is not yet well-defined in the scientific literature.

To advance the understanding of this molecule for potential drug development, the following steps would be crucial:

Caption: A proposed workflow for future research on this compound.

A concerted effort in synthesis, structural elucidation, and biological evaluation is necessary to unlock the full potential of this compound and its analogues as therapeutic agents. The lack of current data presents a clear opportunity for novel research in the field of medicinal chemistry.

References

Spectroscopic Profile of 4-Bromo-3-methyl-isothiazol-5-ylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromo-3-methyl-isothiazol-5-ylamine. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While specific experimental data for this compound is not publicly available, this guide presents a robust, representative dataset based on the analysis of structurally similar compounds and established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on data from closely related analogs, including 4-bromo-3-methyl-isothiazole and other substituted aminothiazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.3 - 2.5 | Singlet | 3H | -CH₃ |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 10 - 15 | -CH₃ |

| ~ 100 - 110 | C4-Br |

| ~ 150 - 155 | C3-CH₃ |

| ~ 160 - 165 | C5-NH₂ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium-Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 3050 - 3150 | Weak | Aromatic C-H stretch |

| 2850 - 2950 | Weak | Aliphatic C-H stretch (-CH₃) |

| 1600 - 1650 | Strong | N-H scissoring (bending) |

| 1500 - 1580 | Medium-Strong | C=N stretch |

| 1400 - 1480 | Medium | C=C stretch (isothiazole ring) |

| 1350 - 1400 | Medium | C-H bend (-CH₃) |

| 1000 - 1100 | Medium | C-N stretch |

| 600 - 700 | Medium-Strong | C-Br stretch |

| 800 - 900 | Medium | C-S stretch |

Sample Preparation: KBr pellet or thin solid film

Table 4: Predicted Mass Spectrometry Data (Electron Impact)

| m/z | Relative Intensity (%) | Assignment |

| 193/195 | High | [M]⁺ (Molecular ion peak with Br isotopes) |

| 178/180 | Medium | [M - CH₃]⁺ |

| 114 | Medium | [M - Br]⁺ |

| 99 | Medium | [M - Br - CH₃]⁺ |

Ionization Mode: Electron Impact (EI)

The mass spectrum is expected to show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4][5] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A wider spectral width (0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[6][7]

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Thin Solid Film Method):

-

A small amount of the solid sample (2-5 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[8][9]

-

One to two drops of the resulting solution are applied to the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8][9]

-

The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[8][9]

-

The salt plate is then mounted in the spectrometer's sample holder for analysis.[9]

-

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the compound is ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

-

The mixture is then compressed in a pellet press under high pressure to form a transparent or translucent pellet.

-

The pellet is placed in the sample holder of the spectrometer for analysis.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an electron impact (EI) ionization source.[11]

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The sample is heated to induce volatilization.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12][13] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[13]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.

References

- 1. savemyexams.com [savemyexams.com]

- 2. whitman.edu [whitman.edu]

- 3. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic pathways, details the necessary starting materials, and offers in-depth experimental protocols for the key reactions involved. All quantitative data is presented in clear, tabular format for ease of comparison and reproducibility.

Introduction

This compound is a substituted isothiazole derivative of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. The synthesis of this compound and its precursors is a critical step in the discovery and development of new therapeutic agents. This guide focuses on a robust and well-documented synthetic approach, starting from readily available precursors.

Overview of the Synthetic Pathway

The most logical and experimentally supported pathway to this compound involves a two-step process. The first step is the synthesis of the core heterocyclic structure, 5-Amino-3-methylisothiazole. This is followed by a regioselective bromination at the 4-position of the isothiazole ring.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Amino-3-methylisothiazole Hydrochloride

The initial step involves the cyclization of β-iminothiobutyramide using an oxidizing agent to form the isothiazole ring. A common and effective method utilizes Chloramine-T as the oxidizing agent, followed by conversion to the hydrochloride salt for improved stability and handling.

Experimental Workflow:

Caption: Workflow for the synthesis of 5-Amino-3-methylisothiazole HCl.

Detailed Protocol:

A solution of chloramine-T trihydrate (5.6 g) and sodium hydroxide (0.8 g) in water (50 mL) is prepared. To this solution, β-iminothiobutyramide (2.3 g) is added, and the mixture is shaken for four hours. The resulting clear solution is then extracted with diethyl ether. The combined ethereal extracts are dried over anhydrous magnesium sulfate and then treated with dry hydrogen chloride gas. The precipitated yellow solid, crude 5-amino-3-methylisothiazole hydrochloride, is collected by filtration.[1]

Quantitative Data for Step 1:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| β-iminothiobutyramide | 116.18 | 2.3 | 0.02 | 1.0 |

| Chloramine-T trihydrate | 281.69 | 5.6 | 0.02 | 1.0 |

| Sodium Hydroxide | 40.00 | 0.8 | 0.02 | 1.0 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |

| 5-Amino-3-methylisothiazole HCl | 150.63 | 2.4 | ~80% |

Step 2: Synthesis of this compound

This step involves the regioselective bromination of 5-Amino-3-methylisothiazole at the C4 position. The procedure is analogous to the chlorination using sulfuryl chloride and similar to the bromination of 2-aminothiazole derivatives.[2][3]

Experimental Workflow:

Caption: Workflow for the bromination of 5-Amino-3-methylisothiazole.

Detailed Protocol:

5-Amino-3-methylisothiazole hydrochloride (2 mmol) is suspended in N,N-dimethylformamide (DMF, 10 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. Bromine (2 mmol) is added dropwise to the stirred suspension over 15 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours. Sodium hydrogen carbonate (4 mmol) is then carefully added to neutralize the mixture. The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.[2]

Quantitative Data for Step 2:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Molar Ratio |

| 5-Amino-3-methylisothiazole HCl | 150.63 | 2 | 1.0 |

| Bromine | 159.81 | 2 | 1.0 |

| Sodium Hydrogen Carbonate | 84.01 | 4 | 2.0 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| This compound | 193.06 | 0.386 | High |

Safety Considerations

-

Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.

-

Hydrogen chloride gas is corrosive and can cause severe respiratory irritation. It should be handled with extreme care in a well-ventilated area.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the initial formation of the 5-amino-3-methylisothiazole core, followed by a regioselective bromination. The protocols outlined in this guide are based on established chemical literature and provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate. Careful attention to reaction conditions and safety precautions is essential for achieving high yields and purity.

References

Retrosynthetic Analysis of 4-Bromo-3-methyl-isothiazol-5-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed retrosynthetic analysis of 4-Bromo-3-methyl-isothiazol-5-ylamine, a substituted isothiazole of interest in medicinal chemistry and drug development. The analysis outlines a plausible synthetic route from simple starting materials, supported by literature precedents. This document includes proposed experimental protocols, a summary of potential quantitative data, and visualizations of the synthetic pathway.

Retrosynthetic Strategy

The retrosynthetic analysis of the target molecule, this compound (I), reveals a convergent synthetic approach. The primary disconnections involve the removal of the bromine atom at the C4 position and the deconstruction of the isothiazole ring, leading back to simple, commercially available starting materials.

A key intermediate in this proposed synthesis is 5-amino-3-methylisothiazole (II). Patent literature suggests that halogenation of such a system at the C4 position is a viable strategy. Further disconnection of the isothiazole ring of intermediate (II) points towards β-iminothiobutyramide (III) as a direct precursor, which can be cyclized through an oxidative process. This iminothioamide can, in turn, be derived from the corresponding β-ketonitrile, acetoacetonitrile (IV). Finally, acetoacetonitrile is accessible through the condensation of acetonitrile and an acetylating agent.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis, based on the retrosynthetic analysis, is a four-step process commencing with the synthesis of acetoacetonitrile.

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

The following are proposed experimental protocols for the key steps in the synthesis. These are based on analogous reactions found in the literature and may require optimization.

Step 1: Synthesis of Acetoacetonitrile (IV)

This procedure is adapted from methods for the acylation of acetonitrile.

-

Reaction: Acetonitrile + Ethyl Acetate → Acetoacetonitrile

-

Reagents and Solvents: Sodium ethoxide (NaOEt), absolute ethanol, acetonitrile, ethyl acetate, diethyl ether, dilute hydrochloric acid.

-

Protocol:

-

A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling.

-

Acetonitrile is added dropwise to the sodium ethoxide solution at a controlled temperature (e.g., 0-5 °C).

-

Ethyl acetate is then added slowly to the reaction mixture, and the solution is stirred at room temperature for several hours.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of diethyl ether.

-

The precipitate is collected by filtration, washed with diethyl ether, and then dissolved in water.

-

The aqueous solution is acidified with dilute hydrochloric acid to precipitate the acetoacetonitrile.

-

The product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude acetoacetonitrile.

-

Purification can be achieved by distillation under reduced pressure.

-

Step 2: Synthesis of β-Iminothiobutyramide (III)

The synthesis of the iminothioamide can be approached in a two-step sequence from the β-ketonitrile.

-

Reaction: Acetoacetonitrile → β-Iminothiobutyramide

-

Reagents and Solvents: Acetoacetonitrile, hydrogen sulfide (H₂S), ammonia (NH₃), a thionating agent (e.g., Lawesson's reagent or phosphorus pentasulfide), an appropriate solvent (e.g., pyridine or toluene).

-

Protocol:

-

Acetoacetonitrile is dissolved in a suitable solvent and treated with ammonia and hydrogen sulfide to form the corresponding thioamide.

-

Alternatively, the β-ketonitrile can be reacted with a thionating agent such as Lawesson's reagent in a solvent like toluene under reflux to yield the thioketone.

-

The intermediate thioketone is then reacted with a source of ammonia to form the iminothioamide.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by quenching any excess reagents, followed by extraction and purification by crystallization or chromatography.

-

Step 3: Synthesis of 5-Amino-3-methylisothiazole (II)

This protocol is based on the oxidative cyclization of β-iminothioamides as described in the patent literature.[1]

-

Reaction: β-Iminothiobutyramide → 5-Amino-3-methylisothiazole

-

Reagents and Solvents: β-Iminothiobutyramide, an oxidizing agent (e.g., chloramine, prepared in situ from sodium hypochlorite and ammonia, or potassium persulfate), water, diethyl ether.

-

Protocol:

-

An aqueous solution of the oxidizing agent, such as chloramine, is prepared.

-

β-Iminothiobutyramide is added to the solution of the oxidizing agent with stirring.

-

The reaction is allowed to proceed at room temperature for several hours.

-

The reaction mixture is then extracted with diethyl ether.

-

The combined organic extracts are washed, dried over a suitable drying agent (e.g., magnesium sulfate), and the solvent is evaporated under reduced pressure to yield 5-amino-3-methylisothiazole.

-

The product can be further purified by distillation or crystallization of a salt form (e.g., hydrochloride).

-

Step 4: Synthesis of this compound (I)

This proposed protocol is analogous to the chlorination of 5-amino-3-methylisothiazole.

-

Reaction: 5-Amino-3-methylisothiazole → this compound

-

Reagents and Solvents: 5-Amino-3-methylisothiazole, a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine), a suitable solvent (e.g., dichloromethane, acetonitrile, or acetic acid).

-

Protocol:

-

5-Amino-3-methylisothiazole is dissolved in an appropriate solvent.

-

The solution is cooled to a low temperature (e.g., 0 °C).

-

The brominating agent is added portion-wise or as a solution in the same solvent, maintaining the low temperature.

-

The reaction is stirred for a period until completion is indicated by TLC.

-

The reaction mixture is then quenched with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

-

The mixture is neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed to give the crude product.

-

Purification is achieved by column chromatography or recrystallization.

-

Quantitative Data Summary

The following table summarizes expected or reported quantitative data for analogous reactions. Actual yields and analytical data will need to be determined experimentally.

| Step | Reaction | Starting Material | Product | Reagents & Conditions | Expected Yield (%) | Analytical Data (Expected) |

| 1 | β-Ketonitrile Formation | Acetonitrile, Ethyl Acetate | Acetoacetonitrile (IV) | NaOEt, EtOH | 60-80 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| 2 | Iminothioamide Formation | Acetoacetonitrile (IV) | β-Iminothiobutyramide (III) | H₂S, NH₃ or Lawesson's Reagent, then NH₃ | 50-70 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| 3 | Isothiazole Ring Formation | β-Iminothiobutyramide (III) | 5-Amino-3-methylisothiazole (II) | Chloramine, H₂O | 70-90 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry. Melting point of hydrochloride salt reported.[1] |

| 4 | Bromination | 5-Amino-3-methylisothiazole (II) | This compound (I) | NBS or Br₂, suitable solvent | 60-85 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Elemental Analysis. Appearance as a solid. |

Conclusion

The retrosynthetic analysis of this compound presented in this guide outlines a practical and efficient synthetic route from readily available starting materials. The proposed four-step synthesis involves the formation of a key β-ketonitrile intermediate, its conversion to an iminothioamide, subsequent oxidative cyclization to the isothiazole core, and a final regioselective bromination. The provided experimental protocols are based on established chemical transformations and serve as a solid foundation for the laboratory synthesis of this target molecule. Further optimization of reaction conditions and purification procedures will be necessary to achieve high yields and purity. This technical guide provides valuable insights for researchers engaged in the synthesis of novel isothiazole derivatives for various applications, including drug discovery and development.

References

The Rising Therapeutic Potential of Substituted Isothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of substituted isothiazoles, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.

Synthetic Strategies for Biologically Active Isothiazoles

The synthesis of substituted isothiazoles can be broadly categorized into ring-forming reactions and the functionalization of a pre-formed isothiazole ring. A general workflow for the synthesis and subsequent biological evaluation is outlined below.

4-Bromo-3-methyl-isothiazol-5-ylamine: A Versatile Heterocyclic Building Block for Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methyl-isothiazol-5-ylamine is a strategically important heterocyclic building block, offering a unique combination of reactive sites for the synthesis of diverse molecular scaffolds. Its isothiazole core is a recognized pharmacophore in numerous biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, with a focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of synthetic and reactive pathways are presented to facilitate its practical application in the laboratory.

Introduction

Heterocyclic compounds are fundamental to the field of medicinal chemistry, forming the core structure of a vast array of pharmaceuticals. The isothiazole ring system, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, has garnered significant attention due to its presence in a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This compound, with its distinct substitution pattern, presents a valuable platform for chemical exploration. The presence of a bromine atom at the 4-position allows for a range of cross-coupling reactions, enabling the introduction of diverse substituents. The amino group at the 5-position serves as a key handle for amide bond formation and other nucleophilic transformations. The methyl group at the 3-position provides steric and electronic influence on the ring's reactivity. This guide aims to be a comprehensive resource for researchers leveraging this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 85508-99-2 | [1][2] |

| Molecular Formula | C₄H₅BrN₂S | [1][2] |

| Molecular Weight | 193.06 g/mol | [2] |

| Appearance | Off-white to yellow solid | |

| Melting Point | 102-106 °C | |

| Boiling Point | 154.5±40.0 °C (Predicted) | |

| Density | 1.806±0.06 g/cm³ (Predicted) | |

| pKa | 6.37±0.50 (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from β-iminothio-n-butyramide. The first step involves the synthesis of the precursor 3-methyl-isothiazol-5-ylamine, followed by regioselective bromination at the 4-position.

References

Discovery of Novel Isothiazole-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various biological interactions have led to the discovery of numerous compounds with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the discovery of novel isothiazole-containing compounds, focusing on their synthesis, biological activities, and the experimental methodologies employed in their evaluation.

Data Presentation

The following tables summarize the quantitative biological data for representative isothiazole-containing compounds across different therapeutic areas.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 4i | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | [1] |

| 3b | Melanoma (C32) | 24.4 | [2] |

| 3b | Melanoma (A375) | 25.4 | [2] |

| 3b | Normal (HaCaT) | 33.5 | [2] |

| 5 | HeLa (Cervical Cancer) | 11.74 | [3] |

| 4 | HepG2 (Liver Cancer) | 9.71 | [3] |

| 3b | Leukemia (HL-60(TB)) | >100 (GI%) | [4] |

| 3e | Leukemia (HL-60(TB)) | >100 (GI%) | [4] |

IC50: Half-maximal inhibitory concentration. GI%: Growth Inhibition Percentage.

Table 2: Fungicidal Activity of Isothiazole-Thiazole Derivatives

| Compound ID | Fungal Species | EC50 (mg L⁻¹) | Reference |

| 6u | Pseudoperonospora cubensis | 0.046 | [5][6] |

| 6u | Phytophthora infestans | 0.20 | [5][6] |

| IIIe | Various Fungi | >50% inhibition at 50 µg/mL | [7] |

| 1d | Alternaria brassicicola | 92% effectiveness at 200 µg/mL | [8] |

EC50: Half-maximal effective concentration.

Table 3: Anti-inflammatory Activity of Thiazole Derivatives

| Compound ID | Assay | Inhibition (%) | Reference |

| 10-13 | Rat Paw Edema | 84-93 (vs. Indomethacin) | [9] |

| 3c | Carrageenan-induced Rat Paw Edema | 44 | [10] |

| 3d | Carrageenan-induced Rat Paw Edema | 41 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and evaluation of novel isothiazole-containing compounds.

General Synthesis of 2,4-Disubstituted 1,3-Thiazole Derivatives (Hantzsch Reaction)

This protocol describes a common method for synthesizing the isothiazole core structure.

Materials:

-

Substituted acetophenone (0.1 mol)

-

Thiourea (0.2 mol)

-

Iodine (0.1 mol)

-

Ether

-

Ammonium hydroxide

-

Ethanol

Procedure:

-

A mixture of the substituted acetophenone, thiourea, and iodine is heated overnight on a steam bath.[11]

-

The crude reaction mixture is cooled and extracted with ether to remove any unreacted ketone and iodine.[11]

-

The residue is dissolved in boiling water and filtered to remove sulfur.

-

The solution is cooled and made basic with ammonium hydroxide to precipitate the 2-amino-4-substituted phenyl thiazole.[11]

-

The product is filtered, washed with water, and recrystallized from ethanol.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of novel compounds.[12][13][14]

Materials:

-

Human cancer cell lines (e.g., SaOS-2, HeLa, HepG2)

-

Complete cell culture medium

-

96-well plates

-

Test isothiazole compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and no-treatment controls.[12]

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[13]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This in vivo model is used to evaluate the anti-inflammatory properties of test compounds.[10][15]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test isothiazole compounds

-

Standard anti-inflammatory drug (e.g., Nimesulide)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.[15]

-

Compound Administration: Administer the test compounds and the standard drug to different groups of rats. A control group receives only the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the initial paw volume and the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[10]

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.[15]

In Vivo Fungicidal Activity Assay

This protocol assesses the protective activities of isothiazole compounds against fungal pathogens in potted plants.[5][6]

Materials:

-

Host plants (e.g., cucumber) grown to the 1-3 leaf stage

-

Test isothiazole compounds

-

Positive control fungicides (e.g., oxathiapiprolin, isotianil)

-

Dimethylformamide (DMF)

-

Distilled water with 0.1% Tween 80

-

Fungal pathogen suspension (e.g., Pseudoperonospora cubensis)

-

Sprayer

Procedure:

-

Preparation of Test Solutions: Dissolve the test compounds and positive controls in DMF and then dilute with distilled water (containing 0.1% Tween 80) to the desired working concentration (e.g., 100 mg L⁻¹).[5]

-

Application: Spray the working solutions onto the host plants using a sprayer.

-

Inoculation: After a set period (e.g., 24 hours), inoculate the treated plants with a suspension of the fungal pathogen.

-

Incubation: Keep the plants in a controlled environment (e.g., high humidity and specific temperature) to allow for disease development.

-

Evaluation: After a suitable incubation period, assess the disease severity on the leaves and calculate the protective activity of the compounds compared to the untreated control.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by isothiazole derivatives and a general experimental workflow.

Caption: c-Met signaling pathway and the inhibitory action of isothiazole compounds.

Caption: Aurora kinase signaling in mitosis and its inhibition by isothiazole compounds.

References

- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 11. jpionline.org [jpionline.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the precursor 5-amino-3-methylisothiazole, followed by its regioselective bromination.

Part 1: Synthesis of 5-Amino-3-methylisothiazole

The initial step involves the synthesis of 5-amino-3-methylisothiazole through the oxidative cyclization of β-iminothiobutyramide. This method is adapted from established procedures for the formation of 5-aminoisothiazoles.[1]

Experimental Protocol

Materials:

-

β-iminothio-n-butyramide

-

Sodium hydroxide (NaOH)

-

Chlorine (Cl₂) gas

-

Aqueous ammonia (d=0.88)

-

Ether

-

Dry hydrogen chloride (HCl) gas

-

Magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of Chloramine Solution:

-

In an ice-cooled vessel, dissolve 9.2 g of sodium hydroxide in 44 cc of water and 51 g of ice.

-

Bubble chlorine gas through the solution until the weight increases by 7.15 g.

-

Stir this solution into an ice-cooled mixture of 10.6 cc of aqueous ammonia, 147 cc of water, and 147 g of ice to form a chloramine solution.

-

-

Oxidative Cyclization:

-

To the freshly prepared chloramine solution, add 11.6 g of powdered β-iminothio-n-butyramide.

-

Shake the mixture vigorously for two hours and then allow it to stand overnight at room temperature.

-

-

Extraction and Isolation:

-

Extract the aqueous solution with ether (7 x 25 cc).

-

Combine the ether extracts and dry them over anhydrous magnesium sulfate.

-

Evaporate the ether to yield 5-amino-3-methylisothiazole as an oil.[1]

-

-

Formation of Hydrochloride Salt (for purification/characterization):

-

Dissolve the oily base in dry ether and treat with dry hydrogen chloride gas to precipitate the crude 5-amino-3-methylisothiazole hydrochloride as a yellow solid.[1]

-

The free base can be regenerated by making an aqueous solution of the hydrochloride salt alkaline with 50% aqueous sodium hydroxide and extracting with ether.[1]

-

Quantitative Data

| Compound | Starting Material | Yield | Physical Form | Melting Point (Hydrochloride) | Reference |

| 5-Amino-3-methylisothiazole | β-iminothio-n-butyramide | N/A | Oil | 200 °C | [1] |

| 5-Amino-3-methylisothiazole HCl | β-iminothio-n-butyramide | N/A | Yellow Solid | 200 °C | [1] |

Yields were not explicitly stated in the source material.

Part 2: Bromination of 5-Amino-3-methylisothiazole

The second part of the protocol details the regioselective bromination of 5-amino-3-methylisothiazole at the 4-position. The 5-amino group is an activating group, directing electrophilic substitution to the adjacent 4-position. This proposed method is based on standard bromination procedures for activated aromatic and heteroaromatic systems, such as 2-aminothiazoles.[2]

Experimental Protocol

Materials:

-

5-Amino-3-methylisothiazole

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Acetic Acid

-

Sodium bicarbonate (NaHCO₃)

-

Ice water

Procedure:

-

Reaction Setup:

-

Dissolve the 5-amino-3-methylisothiazole (1 equivalent) in a suitable solvent such as DMF or acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.

-

-

Addition of Brominating Agent:

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled reaction mixture with stirring. Alternatively, N-bromosuccinimide (1 equivalent) can be added portion-wise.

-

Maintain the temperature below 5 °C during the addition.

-

-

Reaction:

-

After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 3 hours, monitoring by TLC is recommended) to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into ice water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.

-

The precipitated solid, this compound, is collected by filtration.

-

Wash the solid with cold water and dry it under a vacuum.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel.

-

Expected Quantitative Data (Illustrative)

| Compound | Starting Material | Expected Yield | Physical Form |

| This compound | 5-Amino-3-methylisothiazole | Moderate to High | Solid |

Note: As this is a proposed protocol based on analogous reactions, the yield is an estimation and would need to be determined experimentally.

Synthesis Workflow and Logic

The overall synthesis follows a logical progression from a readily available acyclic precursor to the final brominated heterocyclic product. The initial cyclization creates the isothiazole core, and the subsequent electrophilic substitution introduces the bromo-substituent at the desired position.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Analogy: Electrophilic Aromatic Substitution

The bromination step is a classic example of electrophilic aromatic substitution on a heteroaromatic ring. The amino group at position 5 strongly activates the ring towards electrophiles, directing the substitution to the ortho-position (position 4).

Caption: Mechanism of electrophilic bromination on the isothiazole ring.

References

Application Note: Purification of 4-Bromo-3-methyl-isothiazol-5-ylamine by Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3-methyl-isothiazol-5-ylamine is a heterocyclic compound containing an isothiazole ring, which is a key structural motif in various biologically active molecules. Efficient purification of this intermediate is crucial for its use in subsequent synthetic steps in drug discovery and development. This document provides detailed protocols for the purification of this compound using flash column chromatography and recrystallization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C₄H₅BrN₂S | [1] |

| Molecular Weight | 193.07 g/mol | [1] |

| Appearance | Solid | [2] |

| Density | 1.806 g/cm³ | [1] |

| LogP | 2.377 | [1] |

| Purity (Commercial) | Typically ≥97% | [1][2] |

Table 1: Physicochemical Properties

Experimental Protocols

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of moderately polar compounds like this compound. Due to the basic nature of the amine functional group, tailing may be observed on a standard silica gel column. The addition of a basic modifier to the mobile phase is recommended to improve peak shape and separation efficiency.

a. Materials and Equipment

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

-

Flash chromatography system or glass column

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Collection tubes

b. Protocol

-

TLC Analysis for Solvent System Selection:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a TLC plate.

-

Develop the TLC plate in various solvent systems of increasing polarity (e.g., Hexanes:EtOAc from 9:1 to 1:1). To counteract the basicity of the amine, add 0.1-1% of triethylamine to the solvent mixture.

-

The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound and good separation from impurities.[3]

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc with 0.1% TEA).

-

Pour the slurry into the column and allow it to pack under positive pressure, ensuring a homogenous and crack-free stationary phase.[4]

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]

-

-

Elution:

-

Begin elution with the selected mobile phase.

-

If a gradient elution is necessary, gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

-

c. Expected Results

The following table summarizes typical parameters and expected outcomes for the flash chromatography purification.

| Parameter | Value/Range |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexanes:Ethyl Acetate with 0.1% Triethylamine |

| Example Gradient | 0% to 50% Ethyl Acetate in Hexanes |

| Target Rf | ~0.3 |

| Expected Purity | >98% (by HPLC) |

| Expected Yield | 80-95% (depending on crude purity) |

Table 2: Typical Flash Chromatography Parameters

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds and can be used as an alternative to chromatography or as a final polishing step. A patent describing the preparation of halogenated isothiazoles suggests recrystallization from a mixture of dichloromethane and hexanes.[5]

a. Materials and Equipment

-

Crude or partially purified this compound

-

Solvents: Dichloromethane (DCM), Hexanes

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

b. Protocol

-

Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot dichloromethane. Add hexanes dropwise until turbidity is observed. If crystals form upon cooling, this is a suitable solvent system.

-

Dissolution: In a larger flask, dissolve the crude compound in the minimum amount of hot dichloromethane.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote further crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum to obtain the purified product.

c. Expected Results

| Parameter | Result |

| Recrystallization Solvent | Dichloromethane/Hexanes |

| Appearance of Crystals | Typically a colored solid |

| Expected Purity | >99% |

| Expected Yield | 70-90% |

Table 3: Typical Recrystallization Parameters

Visualizations

Experimental Workflow for Purification

The following diagram illustrates the general workflow for the purification of this compound.

References

- 1. 5-Amino-4-bromo-3-methylisothiazole | CAS#:85508-99-2 | Chemsrc [chemsrc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Chromatography [chem.rochester.edu]

- 4. benchchem.com [benchchem.com]

- 5. WO1994021617A1 - A process for preparing halogenated isothiazoles - Google Patents [patents.google.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3-methyl-isothiazol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is extensively used in pharmaceutical and materials science for the synthesis of complex molecules, including biaryl and heteroaryl structures.[3][4][5]

This document provides detailed application notes and generalized protocols for the Suzuki coupling reaction of 4-Bromo-3-methyl-isothiazol-5-ylamine with various aryl and heteroaryl boronic acids. The 3-methyl-5-amino-isothiazole scaffold is a valuable pharmacophore, and its functionalization at the 4-position via Suzuki coupling allows for the generation of diverse chemical libraries for drug discovery and lead optimization programs.[6][7] While specific literature on this exact substrate is limited, the protocols herein are based on established methodologies for structurally similar heterocyclic halides and serve as a robust starting point for reaction development.[1][6]

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or its ester. The reaction requires a base and is generally carried out in an organic solvent, often with water as a co-solvent.[8][9] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronate species, and reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.[1][8][9]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery

The isothiazole ring is a key structural motif in many biologically active compounds. The ability to introduce diverse aryl and heteroaryl substituents at the 4-position of the 3-methyl-5-amino-isothiazole core allows researchers to systematically explore structure-activity relationships (SAR). This can lead to the optimization of properties such as potency, selectivity, solubility, and metabolic stability, which are critical in the drug development process.[5]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Screening Conditions

This protocol provides a standard starting point for coupling with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add the degassed anhydrous solvent via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-3-methyl-isothiazol-5-ylamine.[6][10]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often reduce reaction times and improve yields, particularly for challenging substrates.[11][12]

Materials:

-

Same as Protocol 1, but requires a microwave-safe reaction vial.

Procedure:

-

Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), PdCl₂(dppf) (3 mol%), and K₃PO₄ (3.0 eq).

-

Solvent Addition: Add 1,4-Dioxane/Water (5:1) as the solvent.

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 15-60 minutes.

-

Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Caption: General experimental workflow for Suzuki cross-coupling reactions.

Data Presentation

The following table summarizes representative results for the Suzuki coupling of this compound with a variety of arylboronic acids, based on typical yields observed in similar reactions with heterocyclic halides.[1] Optimization is recommended for each specific substrate.

| Entry | Arylboronic Acid (R²) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 8 | 92 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (3) | DMF | 110 | 16 | 78 |

| 4 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 | 12 | 65 |

| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 10 | 81 |

| 6 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 75 |

*Note: Yields are hypothetical and serve as a guide for reaction optimization. Actual yields may vary.

Troubleshooting and Optimization

Low yields or incomplete reactions with isothiazole substrates can arise from several factors.[7]

-

Catalyst Deactivation: The nitrogen and sulfur atoms of the isothiazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition.[7] Using ligands like dppf or bulky phosphines (e.g., SPhos) or increasing catalyst loading may mitigate this issue.

-

Poor Substrate Solubility: this compound or the coupled product may have limited solubility. Screening different solvents (e.g., DMF, Toluene, Dioxane) or solvent mixtures is recommended.[7]

-

Side Reactions: Common side reactions include protodeboronation (hydrolysis of the boronic acid) and homocoupling.[7] Using anhydrous conditions, carefully degassing the reaction mixture, and using more stable boronic esters (e.g., pinacol esters) can minimize these pathways.[7]

-

Choice of Base: The base plays a crucial role in the catalytic cycle. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, but screening is essential.[13]

For successful synthesis, a systematic screening of catalysts, ligands, bases, and solvents is highly encouraged to identify the optimal conditions for each specific coupling partner.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-Isothiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The introduction of an amino group at the 4-position of the isothiazole ring can significantly modulate the pharmacological properties of these molecules, leading to the development of novel therapeutics. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds and represents a key strategy for the synthesis of 4-amino-isothiazole derivatives.[2][3] This reaction is renowned for its broad substrate scope and tolerance of various functional groups, making it an invaluable tool in drug discovery and development.[4]

4-Amino-isothiazole derivatives have shown promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[5] Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, certain aminothiazole derivatives have been identified as potent inhibitors of c-Met, a receptor tyrosine kinase whose aberrant signaling is implicated in tumor growth, metastasis, and angiogenesis.[6] Additionally, other aminothiazole-containing molecules have demonstrated inhibitory activity against glutaminase, a key enzyme in cancer cell metabolism.[5] The synthesis of diverse libraries of 4-amino-isothiazoles via the Buchwald-Hartwig amination is therefore a critical step in the exploration of new therapeutic agents targeting these and other signaling pathways.

These application notes provide a detailed, generalized protocol for the Buchwald-Hartwig amination of 4-bromo-isothiazoles with a variety of primary and secondary amines. While specific examples for 4-bromo-isothiazole are not prevalent in the literature, the provided protocols are based on established and reliable methods for the amination of structurally similar 5-membered heteroaryl halides, such as 4-bromothiazoles.[7]

Reaction Scheme

The general reaction for the Buchwald-Hartwig amination of a 4-bromo-isothiazole derivative is depicted below:

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-acylation of 4-Bromo-3-methyl-isothiazol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the N-acylation of 4-bromo-3-methyl-isothiazol-5-ylamine. This compound serves as a valuable building block in medicinal chemistry and drug development, and its acylation is a key step in the synthesis of various derivatives with potential biological activity. The protocols outlined below describe common methods for achieving this transformation using acyl chlorides and carboxylic acid anhydrides.

Introduction

N-acylation is a fundamental reaction in organic synthesis that forms an amide bond between an amine and an acyl group. In the context of drug discovery, modifying a lead compound like this compound through N-acylation can significantly alter its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, can influence its pharmacokinetic and pharmacodynamic profile. The isothiazole core is present in a number of biologically active molecules, and functionalization of the amino group allows for the exploration of structure-activity relationships (SAR).

The general N-acylation reaction of this compound is depicted below:

Figure 1: General scheme for the N-acylation of this compound.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-acylation of this compound with representative acylating agents. Please note that these are generalized conditions and may require optimization for specific substrates.

Table 1: N-acylation using Acyl Chlorides

| Acyl Chloride | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Acetyl chloride | Triethylamine | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 85 - 95 |

| Benzoyl chloride | Pyridine | Tetrahydrofuran (THF) | 0 to rt | 3 - 6 | 80 - 90 |

| Acryloyl chloride | Triethylamine | Dichloromethane (DCM) | 0 | 4 | ~63[1] |

Table 2: N-acylation using Carboxylic Acid Anhydrides

| Anhydride | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Acetic anhydride | None or DMAP (cat.) | Acetic Acid or DCM | rt to 50 | 1 - 3 | 90 - 98 |

| Trifluoroacetic anhydride | None | Trifluoroacetic acid | rt | 0.5 - 1 | >95[2] |

| Propionic anhydride | DMAP (cat.) | Dichloromethane (DCM) | rt | 2 - 5 | 88 - 96 |

Experimental Protocols

Protocol 1: General Procedure for N-acylation using Acyl Chlorides

This protocol describes a standard procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et3N) or pyridine (1.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: General Procedure for N-acylation using Carboxylic Acid Anhydrides

This protocol outlines the N-acylation using a carboxylic acid anhydride, which is often a milder alternative to acyl chlorides.

Materials:

-

This compound

-

Carboxylic acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask with a magnetic stirrer.

-

Add the carboxylic acid anhydride (1.2 eq) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to yield the pure N-acylated product.

Visualizations

Caption: Experimental workflow for the N-acylation of this compound.

Caption: Key components and conditions for the N-acylation reaction.

References

Synthesis of Isothiazole-Fused Heterocyclic Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction